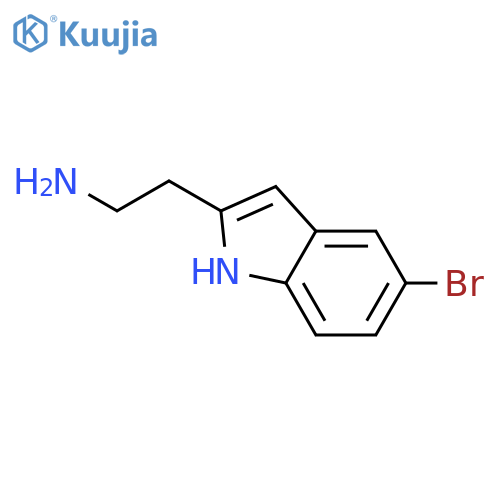Cas no 53590-51-5 (2-(5-bromo-1H-indol-2-yl)ethan-1-amine)

53590-51-5 structure
商品名:2-(5-bromo-1H-indol-2-yl)ethan-1-amine
2-(5-bromo-1H-indol-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-1H-indol-2-yl)ethanamine
- 2-(5-bromo-1H-indol-2-yl)ethan-1-amine
- 53590-51-5
- EN300-1912521
- DTXSID30651660
-
- MDL: MFCD10035469
- インチ: InChI=1S/C10H11BrN2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,13H,3-4,12H2
- InChIKey: WWFGCNLOBVZAKW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C2C=C(CCN)NC2=C1)Br
計算された属性
- せいみつぶんしりょう: 238.01056g/mol
- どういたいしつりょう: 238.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 41.8Ų
2-(5-bromo-1H-indol-2-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912521-10.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 10g |
$5283.0 | 2023-05-31 | ||
| Enamine | EN300-1912521-2.5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 2.5g |
$1287.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-5.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 5g |
$3562.0 | 2023-05-31 | ||
| Enamine | EN300-1912521-10g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 10g |
$2823.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-1g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 1g |
$656.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-1.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-1912521-0.5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.5g |
$630.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-0.1g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.1g |
$578.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-0.25g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.25g |
$604.0 | 2023-09-17 | ||
| Enamine | EN300-1912521-5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 5g |
$1903.0 | 2023-09-17 |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
53590-51-5 (2-(5-bromo-1H-indol-2-yl)ethan-1-amine) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
